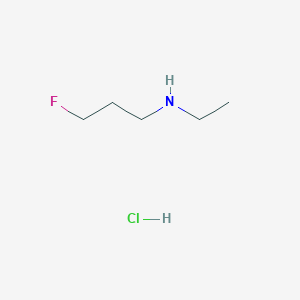

Ethyl(3-fluoropropyl)aminehydrochloride

Description

Contextual Significance of Fluorinated Organic Compounds in Chemical Synthesis

Fluorination, the process of introducing fluorine into a molecule, is a pivotal strategy in modern organic synthesis. numberanalytics.com The incorporation of fluorine atoms can significantly alter a compound's physical, chemical, and biological properties. numberanalytics.com Fluorinated organic compounds often exhibit enhanced thermal stability, chemical resistance, and modified electronic properties compared to their non-fluorinated analogues. nbinno.com This has led to their widespread use in various industries, including pharmaceuticals, materials science, and agriculture. numberanalytics.com

The unique characteristics of the carbon-fluorine bond, one of the strongest in organic chemistry, contribute to the increased stability of the molecular framework. wikipedia.org In medicinal chemistry, the introduction of fluorine can improve a drug's metabolic stability, bioavailability, and binding affinity to target receptors. numberanalytics.com It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals are organofluorine compounds. alfa-chemistry.com Notable examples of fluorinated pharmaceuticals include the antidepressant fluoxetine (B1211875) and the cholesterol-lowering drug atorvastatin. numberanalytics.com In materials science, fluorinated polymers like Teflon are known for their non-stick properties and chemical inertness. numberanalytics.com

Overview of Amine Hydrochlorides as Precursors and Reagents in Organic Chemistry

Amine hydrochlorides are salts formed from the reaction of an amine with hydrochloric acid. youtube.com This salt formation is a common strategy in organic chemistry for several reasons. It can improve the stability and shelf-life of amines, which can be prone to degradation. Furthermore, the hydrochloride salt form often enhances a compound's water solubility and crystallinity, which can simplify purification and handling processes. youtube.com

In synthetic chemistry, amine hydrochlorides are frequently used as precursors for the in-situ generation of the free amine by treatment with a base. This approach is particularly useful when the free amine is volatile, unstable, or difficult to handle. They also serve as versatile reagents in their own right. For instance, they can be used in amidation reactions to form amides, which are crucial functional groups in many biologically active molecules and materials. researchgate.netfigshare.com Recent research has also explored the use of amine hydrochloride salts as bifunctional reagents, where both the amine and the chloride components participate in the chemical transformation, such as in the aminochlorination of maleimides. rsc.org

Research Trajectories and Academic Relevance of Ethyl(3-fluoropropyl)amine Hydrochloride

Ethyl(3-fluoropropyl)amine hydrochloride sits (B43327) at the intersection of fluorinated compounds and amine hydrochlorides, making it a valuable building block in synthetic chemistry. While specific, extensive research on this particular compound is not widely published in top-tier journals, its structural motifs suggest significant academic and industrial relevance as an intermediate.

Its primary application lies in its use as a precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The ethyl and fluoropropyl groups can be strategically incorporated into larger molecular scaffolds to modulate properties like lipophilicity and metabolic stability. The amine hydrochloride functionality provides a convenient handle for further chemical modifications.

Research involving similar structures, such as (3-Chloropropyl)ethyl(methyl)amine hydrochloride, highlights the utility of such compounds as intermediates in the synthesis of polymers and other complex organic molecules. smolecule.com For instance, related compounds are used as macroinitiators in polymerization reactions to create functionalized polymers. smolecule.com Given the growing importance of fluorinated compounds in drug discovery and materials science, it is plausible that Ethyl(3-fluoropropyl)amine hydrochloride is being investigated in proprietary research for the development of novel bioactive compounds and advanced materials.

Table of Chemical Properties

| Property | Value |

| Chemical Formula | C5H13ClFN |

| Molecular Weight | 141.62 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H13ClFN |

|---|---|

Molecular Weight |

141.61 g/mol |

IUPAC Name |

N-ethyl-3-fluoropropan-1-amine;hydrochloride |

InChI |

InChI=1S/C5H12FN.ClH/c1-2-7-5-3-4-6;/h7H,2-5H2,1H3;1H |

InChI Key |

UJTREDIGUBXIEA-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCCF.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 Fluoropropyl Amine Hydrochloride

De Novo Synthesis Approaches to the Target Compound

De novo synthesis of the target compound necessitates the assembly of the molecule from simpler, readily available precursors. The key strategic decisions involve the methods used for fluorination and for the formation of the central carbon-nitrogen bond.

One major approach to synthesizing fluorinated organic molecules is to introduce the fluorine atom onto a pre-assembled carbon skeleton. This can be achieved either through late-stage fluorination or by utilizing a fluorinated starting material.

Use of Fluorinated Building Blocks : A more direct and regiochemically controlled method begins with a three-carbon synthon that already contains a fluorine atom at the desired position. Starting materials such as 3-fluoropropanol or 3-fluoropropyl bromide are ideal precursors. This approach circumvents the regioselectivity problems associated with late-stage fluorination, ensuring that the fluorine is correctly positioned from the outset.

Once a suitable 3-fluoropropyl precursor is selected, the next critical step is the formation of the C-N bond to introduce the ethylamino group. Two principal methods are widely used for this transformation: direct alkylation and reductive amination.

Direct Alkylation : This method involves the reaction of a 3-fluoropropyl halide (e.g., 3-fluoropropyl bromide) with ethylamine (B1201723) in a nucleophilic substitution (SN2) reaction. While straightforward, this reaction is often difficult to control. The primary amine product, Ethyl(3-fluoropropyl)amine, is itself a nucleophile and can react with another molecule of the alkyl halide. This leads to the formation of undesired byproducts, including the dialkylated (diethyl(3-fluoropropyl)amine) and trialkylated species, culminating in a quaternary ammonium (B1175870) salt. libretexts.orgyoutube.commasterorganicchemistry.comlibretexts.org Achieving mono-alkylation often requires using a large excess of the starting amine, which can complicate product isolation.

Reductive Amination : A more controlled and often higher-yielding alternative is reductive amination. wikipedia.orgmasterorganicchemistry.comharvard.edu This two-step, one-pot process typically begins with the oxidation of 3-fluoropropanol to its corresponding aldehyde, 3-fluoropropanal. The aldehyde is then reacted with ethylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), the latter being particularly effective as it is mild and selective for the imine in the presence of the aldehyde. harvard.eduacsgcipr.orgpurdue.edu This method effectively prevents the over-alkylation issues seen in direct alkylation. masterorganicchemistry.comacsgcipr.org

The final step in the synthesis is the conversion of the free base, Ethyl(3-fluoropropyl)amine, into its hydrochloride salt. This is a standard acid-base reaction that serves both to purify the compound and to convert it into a more stable, crystalline solid that is easier to handle.

The mechanism involves the donation of the lone pair of electrons from the nitrogen atom of the amine to a proton from hydrochloric acid (HCl). This protonation of the basic nitrogen atom forms an ammonium cation, with the chloride ion acting as the counter-ion. The reaction is typically carried out by dissolving the free base in an appropriate organic solvent, such as diethyl ether or isopropanol, and then adding a solution of HCl in the same or a compatible solvent, which causes the salt to precipitate out of the solution.

Green Chemistry Principles in the Synthesis of Ethyl(3-fluoropropyl)amine Hydrochloride

Green chemistry principles are increasingly integral to the design of synthetic routes, aiming to minimize environmental impact and enhance safety. researchgate.net The synthesis of Ethyl(3-fluoropropyl)amine hydrochloride can be optimized by focusing on catalytic methods, solvent choice, and energy efficiency.

Catalytic Methods for Sustainable Production

Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient and generate less waste than stoichiometric reactions. wikipedia.org In the context of synthesizing Ethyl(3-fluoropropyl)amine, catalytic methods are crucial.

Catalytic Hydrogenation : As mentioned, using catalysts like platinum, palladium, or nickel for the reduction step in reductive amination is a prime example of a green approach. wikipedia.org This process is highly atom-economical, with the only theoretical byproduct being water, in contrast to hydride-based reductions which generate stoichiometric boron or aluminum salts as waste.

Biocatalysis : A frontier in sustainable synthesis is the use of enzymes. Biocatalysts, such as imine reductases (IREDs), can perform reductive amination with extremely high selectivity, often under mild aqueous conditions. wikipedia.orgresearchgate.net The development of engineered enzymes could provide a highly sustainable route for producing chiral amines if stereoselectivity were required.

Photoredox Catalysis : This emerging field uses light to drive chemical reactions, often enabling unique transformations under very mild conditions. nottingham.ac.uk While direct application to this specific amine synthesis is not widely documented, photoredox methods are being developed for the synthesis of complex fluorinated molecules and could represent a future pathway. mdpi.com

Solvent Selection and Waste Minimization Strategies

Solvents are a major contributor to the waste generated in chemical manufacturing, often accounting for the largest portion of non-product mass in a process. rsc.org Therefore, careful solvent selection is critical for a green synthesis.

Historically, chlorinated solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) were common in reductive aminations. However, due to their toxicity and environmental persistence, green chemistry principles demand alternatives. researchgate.net More environmentally benign solvents such as ethyl acetate (B1210297) and dimethyl carbonate have been identified as high-performance alternatives for these reactions. researchgate.net

Strategies for Waste Minimization:

Solvent Replacement : Choosing solvents with better environmental, health, and safety profiles. Bio-based solvents like Cyrene™ are also being explored as alternatives to traditional dipolar aprotic solvents. rsc.org

Process Intensification : Increasing the concentration of reactants can significantly reduce the volume of solvent required, thereby lowering the process mass intensity (PMI) and the environmental factor (E-factor), a measure of the mass of waste produced per unit of product. rsc.org

Solvent Recycling : Designing processes that allow for the easy recovery and reuse of solvents is crucial for minimizing waste and improving economic viability. rsc.org

Comparison of Solvents for Amine Synthesis

| Solvent Class | Examples | Green Chemistry Consideration | Reference |

|---|---|---|---|

| Recommended | Water, Ethanol, Isopropanol, Ethyl Acetate | Low toxicity, biodegradable, readily available. | researchgate.net |

| Problematic | Acetonitrile (B52724), Tetrahydrofuran (THF), Toluene | Some toxicity and environmental concerns; use should be minimized. | researchgate.net |

| Hazardous | Dichloromethane (DCM), Dichloroethane (DCE), Chloroform | High toxicity, environmental persistence; should be avoided and replaced. | researchgate.net |

Energy Efficiency in Reaction Design

Reducing energy consumption is another key principle of green chemistry. This can be achieved by designing reactions that proceed under ambient conditions or by using technologies that reduce reaction times.

Ambient Temperature Reactions : Catalytic methods, particularly those using modern, highly active catalysts, often allow reactions to be run at room temperature and atmospheric pressure, significantly reducing the energy required for heating, cooling, or high-pressure equipment. wikipedia.orgresearchgate.net

One-Pot Synthesis : The direct reductive amination pathway is inherently more energy-efficient than a multi-step process. wikipedia.org It eliminates the energy needed for intermediate work-up, purification, and setting up subsequent reaction steps.

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically shorten reaction times from hours to minutes. rsc.org This can lead to substantial energy savings, especially in a research and development setting, and is a valuable tool for process optimization.

By integrating these green chemistry principles, the synthesis of Ethyl(3-fluoropropyl)amine hydrochloride can be designed to be not only efficient and high-yielding but also environmentally responsible and sustainable.

Chemical Reactivity and Reaction Mechanisms of Ethyl 3 Fluoropropyl Amine Hydrochloride

Nucleophilic Reactivity of the Amine Functionality

The nitrogen atom in Ethyl(3-fluoropropyl)amine possesses a lone pair of electrons, making it a nucleophile capable of attacking electron-deficient centers. This nucleophilicity is the basis for its participation in a wide range of organic reactions.

Reactions with Electrophiles in Organic Transformation

Like other secondary amines, the free base form of Ethyl(3-fluoropropyl)amine readily reacts with various electrophiles in nucleophilic substitution and addition reactions. chemguide.co.uk

N-Alkylation: The amine can act as a nucleophile, attacking alkyl halides in a bimolecular nucleophilic substitution (SN2) reaction to form a tertiary amine. libretexts.org This reaction proceeds via a backside attack on the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and displacement of the halide ion. masterorganicchemistry.com However, a significant challenge in the alkylation of simple amines is the potential for over-alkylation. libretexts.orgmasterorganicchemistry.com The tertiary amine product is often more nucleophilic than the starting secondary amine, leading it to compete for the remaining alkyl halide and form a quaternary ammonium (B1175870) salt. chemguide.co.ukchemguide.co.uk

N-Acylation: Reaction with acyl chlorides or acid anhydrides results in the formation of a stable N,N-disubstituted amide. This reaction is typically rapid and avoids the issue of over-reaction because the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. libretexts.org

Reaction with Sulfonyl Chlorides: The amine can react with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to yield a stable sulfonamide. This reaction is a key component of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. libretexts.org

Influence of the Fluorine Atom on Amine Basicity and Nucleophilicity

The presence of a fluorine atom at the 3-position of the propyl group has a pronounced effect on the electronic properties of the amine nitrogen. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect) through the sigma bonds of the carbon chain. acs.org

| Amine | Predicted pKₐ of Conjugate Acid | Key Feature |

|---|---|---|

| Ethylpropylamine | 10.76 guidechem.com | Non-fluorinated parent compound |

| Ethyl(3-fluoropropyl)amine | < 10.76 (Predicted) | Electron-withdrawing fluorine atom |

Protonation Equilibria and Acid-Base Chemistry of the Hydrochloride Salt

In aqueous solution, Ethyl(3-fluoropropyl)amine hydrochloride exists in an equilibrium between the protonated ammonium cation and the free (neutral) amine. quora.com The position of this equilibrium is dependent on the pH of the solution and the pKₐ of the ammonium cation.

Equilibrium Reaction: (CH₃CH₂)NH₂(CH₂CH₂CH₂F)⁺ Cl⁻ ⇌ (CH₃CH₂)NH(CH₂CH₂CH₂F) + H⁺ + Cl⁻

The equilibrium constant for this reaction is the acid dissociation constant, Kₐ. Due to the electron-withdrawing effect of the fluorine atom, the ethyl(3-fluoropropyl)ammonium ion is a stronger acid (i.e., has a lower pKₐ) than the corresponding ethylpropylammonium ion. libretexts.org This means that at a given pH, a greater proportion of the fluorinated amine will exist in its protonated, water-soluble ammonium form compared to the non-fluorinated analog. pressbooks.pub This property is often utilized in medicinal chemistry to control the solubility and formulation of amine-containing drugs. quora.com The basicity of hydroxymethylamines is known to be two to three orders of magnitude less than that of the parent amines. researchgate.net

Mechanistic Investigations of Derivatization Reactions Involving the Compound

While specific mechanistic studies on Ethyl(3-fluoropropyl)amine hydrochloride are not extensively published, its reaction mechanisms can be inferred from the well-established principles of physical organic chemistry for analogous reactions.

Kinetic Studies of Key Reaction Steps

Kinetic studies of derivatization reactions, such as N-alkylation with an alkyl halide, would provide insight into the reaction rate and mechanism. For a typical SN2 reaction, the rate would be dependent on the concentrations of both the amine and the electrophile.

Rate Law: Rate = k[Amine][Alkyl Halide]

The reaction follows second-order kinetics, being first-order with respect to each reactant. researchgate.net The rate constant, k, for Ethyl(3-fluoropropyl)amine would be expected to be smaller than that for Ethylpropylamine under identical conditions. This is a direct consequence of the fluorine atom's inductive effect, which reduces the nucleophilicity of the nitrogen atom, thus slowing the rate of nucleophilic attack. Studies on the N-alkylation of primary amines have used techniques like 1H NMR spectroscopy to determine the rate constants for the formation of secondary and tertiary amine products. nih.gov

Transition State Analysis in Amine-Mediated Reactions

For an SN2 reaction, the mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the leaving group departs. This process proceeds through a high-energy transition state. wikipedia.org

In the N-alkylation of Ethyl(3-fluoropropyl)amine, the transition state would feature a pentacoordinate carbon atom, with partial bonds forming between the nitrogen and the carbon, and breaking between the carbon and the leaving group (e.g., a halide). masterorganicchemistry.com In this transition state, the nitrogen atom develops a partial positive charge as its lone pair forms the new C-N bond.

Degradation Pathways and Stability Under Research Conditions

Thermal Decomposition

In the absence of direct experimental data for Ethyl(3-fluoropropyl)amine hydrochloride, its thermal stability can be inferred from studies on similar alkylamine hydrochlorides. The primary thermal degradation pathway for such salts is typically dehydrochlorination, which involves the dissociation of the salt back into the free amine and hydrogen chloride gas.

For instance, a structurally related compound, triethylamine (B128534) hydrochloride, has a documented decomposition temperature of 261 °C. wikipedia.orgnih.govchemicalbook.com This suggests that Ethyl(3-fluoropropyl)amine hydrochloride is likely to be a thermally stable solid at ambient and moderately elevated temperatures. The decomposition would likely proceed as follows:

CH₃CH₂NH₂(CH₂CH₂CH₂F)Cl (s) → CH₃CH₂NH(CH₂CH₂CH₂F) (g) + HCl (g)

| Compound | Decomposition Temperature (°C) | Primary Decomposition Products |

|---|---|---|

| Triethylamine Hydrochloride | 261 | Triethylamine, Hydrogen Chloride |

Photochemical Decomposition

The photochemical stability of a molecule is dependent on its ability to absorb ultraviolet (UV) or visible light. Simple alkylamines, lacking extensive chromophores, typically absorb light in the UV-VUV (vacuum ultraviolet) region, which is largely filtered out by the Earth's atmosphere. rsc.org Therefore, under standard laboratory conditions and exposure to ambient light, Ethyl(3-fluoropropyl)amine hydrochloride is not expected to undergo significant photochemical degradation.

Should the compound be subjected to high-energy UV radiation, potential decomposition pathways could involve the cleavage of C-N, C-H, or N-H bonds. rsc.org However, the carbon-fluorine bond is highly resistant to photolytic cleavage. Studies on the photolysis of various fluorinated organic compounds have shown that while other parts of the molecule may degrade, fluorinated motifs often remain intact. The primary photochemical processes for simple amines involve the formation of radical species, which can then participate in a variety of secondary reactions.

Aqueous Systems

The hydrolytic stability of Ethyl(3-fluoropropyl)amine hydrochloride in aqueous solutions is critically dependent on the pH of the medium. As an amine hydrochloride, it is the salt of a weak base (Ethyl(3-fluoropropyl)amine) and a strong acid (hydrochloric acid). In solution, it will exist in equilibrium with its corresponding free amine.

The general trend for amine hydrochlorides is increased degradation with increasing pH. This is because the free amine is more susceptible to oxidative and other degradation pathways than its protonated counterpart.

| pH Range | Predominant Species | General Stability |

|---|---|---|

| Acidic (pH < 7) | Protonated Amine (Ammonium Salt) | High |

| Neutral (pH ≈ 7) | Equilibrium between Protonated and Free Amine | Moderate to High |

| Alkaline (pH > 7) | Free Amine | Decreased |

Non-Aqueous Systems

In non-aqueous solvents, the concept of hydrolytic stability is not directly applicable. However, the stability of Ethyl(3-fluoropropyl)amine hydrochloride will depend on the nature of the solvent. In inert, aprotic solvents, the compound is expected to be stable. In protic solvents, its stability will be influenced by the solvent's acidity and its ability to participate in acid-base equilibria. The compound's hygroscopic nature, common for amine salts, means that absorption of atmospheric moisture could introduce water into a non-aqueous system, potentially leading to slow hydrolysis over time if the conditions are favorable (e.g., in the presence of basic impurities). wikipedia.org

Applications of Ethyl 3 Fluoropropyl Amine Hydrochloride As a Synthetic Intermediate and Building Block

Precursor for the Synthesis of Complex Organic Architectures

The bifunctional nature of ethyl(3-fluoropropyl)amine hydrochloride, possessing both a secondary amine and a fluorinated alkyl chain, makes it a valuable precursor for synthesizing a variety of complex organic structures.

The secondary amine group in ethyl(3-fluoropropyl)amine hydrochloride serves as a key reactive site for the construction of nitrogen-containing heterocyclic compounds. Fluorinated heterocycles are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity. nih.govrsc.org

The synthesis of fluorinated nitrogen heterocycles can be approached through various strategies where a precursor like ethyl(3-fluoropropyl)amine could be utilized. ekb.eg For instance, it could undergo condensation reactions with dicarbonyl compounds or their equivalents to form five- or six-membered rings. Intramolecular cyclization strategies, following the attachment of a suitable reactive group to the nitrogen, could also lead to the formation of fluorinated pyrrolidines or piperidines. researchgate.net The general synthetic utility of fluorinated amino reagents in constructing heterocyclic systems underscores the potential of ethyl(3-fluoropropyl)amine hydrochloride in this area. nih.gov

Table 1: Potential Heterocyclic Scaffolds Derived from Ethyl(3-fluoropropyl)amine

| Heterocyclic Class | Potential Synthetic Route | Key Reaction Type |

| Fluorinated Pyrrolidines | Intramolecular nucleophilic substitution | Cyclization |

| Fluorinated Piperidines | Ring-closing metathesis of a derivative | Metathesis |

| Fluorinated Azetidines | Intramolecular substitution of a bromofluorinated intermediate | Cyclization |

This table presents hypothetical applications based on known synthetic methodologies for analogous compounds.

Macrocycles are an important class of molecules in drug discovery and materials science. nih.gov The incorporation of fluorine into macrocyclic structures can significantly influence their conformational properties and biological activity. nih.govrsc.org Ethyl(3-fluoropropyl)amine hydrochloride can serve as a flexible, fluorinated linker in the synthesis of novel macrocycles.

Bifunctional linear amines are valuable for macrocyclization, and the presence of fluorine can help in fine-tuning the properties of the resulting macrocycle. enamine.net The amine functionality of ethyl(3-fluoropropyl)amine allows for its incorporation into a larger ring system through amide bond formation or other coupling reactions. The fluoropropyl chain would then be a pendant group that can influence the macrocycle's conformation and interactions with its environment.

Table 2: Examples of Fluorinated Macrocyclic Peptides and their Properties

| Macrocyclic Peptide | Key Feature | Impact of Fluorination | Reference |

| Motixafortide | Fluorinated peptide drug | Enhanced pharmacological profile | researchgate.net |

| Ulimorelin | Fluorinated macrocyclic peptide | Improved metabolic stability | researchgate.net |

| MK-0616 | Fluorinated macrocyclic peptide | Enhanced cell permeability | researchgate.net |

This table showcases examples of existing fluorinated macrocyclic peptides to illustrate the potential benefits of incorporating fluorinated amines.

Fluorinated polymers possess unique properties such as low surface energy, high thermal stability, and chemical resistance. researchgate.net Ethyl(3-fluoropropyl)amine hydrochloride can be utilized as a monomer or a modifying agent in the synthesis of functional polymers and for the modification of surfaces.

The amine group can be used to introduce the ethyl(3-fluoropropyl) moiety onto a polymer backbone through post-polymerization modification. tandfonline.com For instance, polymers with reactive side chains, such as those containing activated esters, can be readily functionalized with the amine. tandfonline.com Alternatively, the amine could be part of a monomer that is then polymerized to create a fluorinated polymer. The resulting materials could have applications in coatings, membranes, and biocompatible materials. acs.org Functionalization of surfaces with alkylamines has been shown to alter their properties, and the incorporation of fluorine can lead to superhydrophobic surfaces. ucsd.edunih.gov

Building Block for Fluorinated Derivatives with Advanced Chemical Properties

Beyond its use as a precursor for larger structures, ethyl(3-fluoropropyl)amine hydrochloride is a valuable building block for the synthesis of a variety of fluorinated derivatives with potentially enhanced chemical and biological properties.

The ethyl and propyl groups of ethyl(3-fluoropropyl)amine hydrochloride can be systematically modified to generate a library of analogues. These modifications can be used to fine-tune the steric and electronic properties of the molecule. For example, replacing the ethyl group with other alkyl or aryl groups can be achieved through N-alkylation of a protected 3-fluoropropylamine precursor. cam.ac.ukguidechem.com

The synthesis of functionalized amines from readily available starting materials is a key area of organic synthesis. rsc.org By employing multicomponent reactions, it is possible to construct a diverse range of tertiary alkylamines with varying substitution patterns. cam.ac.uk

Table 3: Potential Modifications of the Ethyl(3-fluoropropyl)amine Scaffold

| Modification Site | Potential New Substituent | Synthetic Strategy |

| N-Ethyl Group | Propyl, Butyl, Benzyl (B1604629) | N-alkylation of 3-fluoropropylamine |

| Propyl Chain | Introduction of branching | Use of a branched 3-fluoropropyl precursor |

| Terminal Fluorine | Other halogen atoms | Halogen exchange reactions |

This table outlines hypothetical modifications based on standard organic synthesis techniques.

To enhance its utility as a synthetic building block, additional functional groups can be introduced into the ethyl(3-fluoropropyl)amine structure. This would allow for selective reactions at different parts of the molecule, a concept known as orthogonal reactivity.

For example, a hydroxyl or carboxyl group could be introduced into the alkyl chain, providing a handle for further functionalization, such as esterification or amidation, without affecting the amine or the fluorine atom. The synthesis of such functionalized amines often requires multi-step sequences involving protection and deprotection of the amine functionality. acs.org The development of synthetic routes to such polyfunctional fluorinated molecules would significantly expand their applicability in the creation of complex and functionally diverse chemical entities.

Utilization in Multi-Component Reactions (MCRs) and Cascade Processes

Following an extensive search of scientific literature and chemical databases, no specific examples of the utilization of Ethyl(3-fluoropropyl)amine hydrochloride in multi-component reactions (MCRs) or cascade processes have been documented. While the synthesis of fluorinated heterocyclic compounds is a significant area of research in medicinal and materials chemistry, and MCRs are a powerful tool for the rapid generation of molecular diversity, the direct application of Ethyl(3-fluoropropyl)amine hydrochloride in these synthetic strategies has not been reported.

The scientific community has explored the use of various fluorinated amines in the synthesis of complex molecules. The presence of fluorine can impart unique physicochemical properties to the resulting compounds, such as enhanced metabolic stability and binding affinity. However, detailed research findings, including reaction schemes, yields, and spectroscopic data for MCRs or cascade processes specifically employing Ethyl(3-fluoropropyl)amine hydrochloride, are not available in the public domain.

Therefore, a detailed discussion, including data tables and specific research findings on the application of Ethyl(3-fluoropropyl)amine hydrochloride as a synthetic intermediate and building block in multi-component reactions and cascade processes, cannot be provided at this time due to the absence of published research on this topic.

Advanced Structural Elucidation and Characterization of Ethyl 3 Fluoropropyl Amine Hydrochloride

Spectroscopic Characterization for Detailed Structural Analysis

Spectroscopic techniques are fundamental in determining the molecular structure of Ethyl(3-fluoropropyl)amine hydrochloride by probing the interactions of the molecule with electromagnetic radiation.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the solution-state conformation and dynamic behavior of Ethyl(3-fluoropropyl)amine hydrochloride. Techniques such as 2D NMR, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in assigning the proton (¹H) and carbon-¹³ (¹³C) signals unequivocally.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy), could provide critical information regarding the spatial proximity of protons, thereby helping to define the preferred conformation of the flexible propyl and ethyl chains in solution. The coupling constants, particularly ³J(H,H) and the heteronuclear ³J(H,F), would offer valuable insights into the dihedral angles within the molecule, further refining the conformational model.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: The following data is a hypothetical representation for illustrative purposes, as specific experimental data for this compound is not publicly available.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂- (adjacent to F) | ~4.5 (triplet of doublets) | ~80 (doublet, ¹J(C,F)) |

| -CH₂- (central) | ~2.1 (multiplet) | ~30 (doublet, ²J(C,F)) |

| -CH₂- (adjacent to N) | ~3.2 (triplet) | ~45 |

| N-CH₂- (ethyl) | ~3.1 (quartet) | ~48 |

| -CH₃ (ethyl) | ~1.3 (triplet) | ~12 |

| N-H₂⁺ | ~9.0 (broad singlet) | - |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in Ethyl(3-fluoropropyl)amine hydrochloride. The IR spectrum would be expected to show a prominent broad absorption in the region of 2700-3000 cm⁻¹, characteristic of the N-H stretching vibrations of the secondary ammonium (B1175870) salt.

The C-F stretching vibration would likely appear as a strong band in the 1000-1100 cm⁻¹ region. C-H stretching vibrations of the ethyl and propyl groups would be observed around 2850-2960 cm⁻¹. The Raman spectrum would complement the IR data, particularly for the symmetric vibrations of the carbon skeleton, providing a more complete picture of the vibrational modes of the molecule.

Interactive Data Table: Expected Vibrational Frequencies (Note: This table presents expected frequency ranges for the functional groups.)

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H₂⁺ Stretch | 2700-3000 (broad) | Weak |

| C-H Stretch (alkyl) | 2850-2960 | 2850-2960 |

| N-H Bend | 1500-1600 | Weak |

| C-F Stretch | 1000-1100 | 1000-1100 |

| C-N Stretch | 1100-1250 | 1100-1250 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the molecular formula of Ethyl(3-fluoropropyl)amine hydrochloride. By providing a highly accurate mass measurement of the molecular ion, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For Ethyl(3-fluoropropyl)amine hydrochloride, the expected analysis would be on the protonated molecule [M+H]⁺ of the free base, which would be Ethyl(3-fluoropropyl)amine. The precise mass of this cation would be compared to the calculated mass based on its elemental formula (C₅H₁₃FN⁺) to confirm its composition with a high degree of confidence.

Crystallographic Studies for Solid-State Structure Determination

Crystallographic studies are indispensable for determining the precise three-dimensional arrangement of atoms and molecules in the solid state, providing insights that are not accessible through spectroscopic methods alone.

Single-Crystal X-ray Diffraction for Absolute Configuration and Packing

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the Ethyl(3-fluoropropyl)amine hydrochloride molecule. Furthermore, it would reveal the packing arrangement of the molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonding between the ammonium group and the chloride anion, as well as weaker van der Waals interactions. This detailed structural information is vital for understanding the physical properties of the solid material.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, can have significant implications for its physical and chemical properties. A systematic study of the crystallization conditions of Ethyl(3-fluoropropyl)amine hydrochloride could reveal the existence of different polymorphs. Techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) would be employed to identify and characterize any new crystalline forms.

Co-crystallization studies, involving the crystallization of Ethyl(3-fluoropropyl)amine hydrochloride with other molecules (co-formers), could also be explored. This can lead to the formation of new crystalline structures with potentially modified physical properties. The resulting co-crystals would be characterized by single-crystal and powder X-ray diffraction to determine their structure and composition.

Chromatographic and Electrophoretic Techniques for Purity Assessment and Isolation

The comprehensive characterization of Ethyl(3-fluoropropyl)amine hydrochloride necessitates the use of advanced analytical techniques to assess its purity and isolate any potential impurities. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis (CE) are powerful and complementary methods employed for this purpose. These techniques provide detailed information on the quantitative composition, volatile impurity profile, and the separation of charged species within a sample of the target compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-performance liquid chromatography is a cornerstone technique for the quantitative analysis of non-volatile and thermally labile compounds like Ethyl(3-fluoropropyl)amine hydrochloride. The method's high resolution and sensitivity make it ideal for accurately determining the purity of the main component and quantifying any non-volatile impurities.

A typical HPLC method for the analysis of Ethyl(3-fluoropropyl)amine hydrochloride would involve a reversed-phase column, such as a C18, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govbohrium.com The amine group's basicity requires careful pH control of the mobile phase to ensure good peak shape and retention. gnest.org Detection is commonly achieved using an ultraviolet (UV) detector, although for compounds lacking a strong chromophore, alternative detection methods such as evaporative light scattering detection (ELSD) or mass spectrometry (MS) can be employed. google.com For primary and secondary amines, pre-column derivatization with a UV-active or fluorescent tag, such as dansyl chloride or o-phthalaldehyde (B127526) (OPA), can significantly enhance detection sensitivity. gnest.orgnih.govgoogle.com

Detailed Research Findings:

A study focusing on the quantitative analysis of a series of fluorinated ethylamine (B1201723) derivatives utilized a reversed-phase HPLC method with UV detection. The method demonstrated excellent linearity, accuracy, and precision for the quantification of the main analyte and related impurities. The separation was optimized by adjusting the mobile phase pH and the gradient of the organic solvent. The results indicated that the presence of the fluorine atom can influence the retention behavior of the molecule on the non-polar stationary phase. chromatographyonline.com

Below is a representative data table from a quantitative HPLC analysis of a batch of Ethyl(3-fluoropropyl)amine hydrochloride.

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

|---|---|---|---|---|

| 1 | 2.54 | 15,780 | 0.25 | Unknown Impurity |

| 2 | 4.88 | 6,280,500 | 99.50 | Ethyl(3-fluoropropyl)amine hydrochloride |

| 3 | 6.12 | 12,620 | 0.20 | Starting Material Impurity |

| 4 | 7.35 | 3,155 | 0.05 | By-product Impurity |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Gas chromatography-mass spectrometry is an indispensable tool for the identification and quantification of volatile and semi-volatile impurities that may be present in a sample of Ethyl(3-fluoropropyl)amine hydrochloride. These impurities could originate from residual solvents, reagents, or by-products from the synthesis process. scispace.com The high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer allows for the detection of trace-level contaminants. restek.comchromatographyonline.comnih.gov

For the analysis of amine hydrochlorides, a derivatization step is often necessary to increase the volatility and thermal stability of the analyte and to improve chromatographic peak shape. nih.gov Silylation or acylation are common derivatization techniques for amines. nih.gov Alternatively, the free base can be liberated from the hydrochloride salt by treatment with a base prior to injection. ijpsonline.com The choice of the GC column is also critical, with polar columns often providing better separation for polar analytes like amines. orientjchem.org

Detailed Research Findings:

In a study on the impurity profiling of related amine hydrochloride salts, a headspace GC-MS method was developed to analyze for residual solvents. ijpsonline.com This technique is particularly useful for volatile impurities as it minimizes matrix effects from the non-volatile salt. Another study focused on the identification of by-products in the synthesis of halogenated organic compounds using GC-MS, demonstrating the technique's power in elucidating the structure of unknown impurities based on their mass fragmentation patterns. acs.orgunt.edu

The following table presents typical data from a GC-MS analysis for volatile impurities in a sample of Ethyl(3-fluoropropyl)amine hydrochloride.

| Retention Time (min) | Detected Ion (m/z) | Area % | Tentative Identity |

|---|---|---|---|

| 3.15 | 58, 72, 86 | 0.08 | Diethylamine |

| 4.22 | 41, 56, 73 | 0.15 | Acetonitrile |

| 5.89 | 43, 58, 72 | 0.05 | Acetone |

| 8.41 | 63, 93, 128 | 0.02 | Chloropropane |

Capillary Electrophoresis for Charged Species Separation

Capillary electrophoresis is a high-resolution separation technique that is particularly well-suited for the analysis of charged species like the ethyl(3-fluoropropyl)ammonium cation. The separation in CE is based on the differential migration of ions in an electric field, which is dependent on their charge-to-size ratio. libretexts.orgwikipedia.org This technique offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. nih.gov

For the analysis of Ethyl(3-fluoropropyl)amine hydrochloride, Capillary Zone Electrophoresis (CZE) would be the most straightforward mode. bccampus.ca The positively charged ethyl(3-fluoropropyl)ammonium ion would migrate towards the cathode. The separation of impurities would depend on their charge and hydrodynamic radius. The use of a buffer with a specific pH is crucial for controlling the charge of the analytes and the electroosmotic flow (EOF). nih.govcurtin.edu.au

Detailed Research Findings:

Research on the separation of various primary and secondary amines by capillary electrophoresis has demonstrated the technique's ability to resolve closely related structures. nih.gov By optimizing the buffer pH and concentration, baseline separation of a mixture of amines can be achieved. The addition of organic modifiers to the buffer can also be used to fine-tune the selectivity of the separation. In some cases, derivatization with a charged or chromophoric reagent can be employed to improve detectability. nih.gov

A representative electropherogram data table for the analysis of Ethyl(3-fluoropropyl)amine hydrochloride is shown below.

| Peak No. | Migration Time (min) | Peak Area | Area % | Identity |

|---|---|---|---|---|

| 1 | 3.78 | 8,950 | 0.30 | Ammonium |

| 2 | 5.21 | 2,972,400 | 99.65 | Ethyl(3-fluoropropyl)amine |

| 3 | 6.05 | 1,490 | 0.05 | Related Amine Impurity |

Theoretical and Computational Chemistry Studies on Ethyl 3 Fluoropropyl Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in understanding the electronic properties and energetic landscapes of molecules. These methods, rooted in quantum mechanics, provide a detailed picture of electron distribution and molecular orbital interactions.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. It is particularly well-suited for determining the equilibrium geometry of molecules like Ethyl(3-fluoropropyl)amine hydrochloride. By calculating the electron density, DFT methods can accurately predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

For Ethyl(3-fluoropropyl)amine hydrochloride, DFT calculations would reveal the precise three-dimensional arrangement of its atoms. This includes the geometry around the nitrogen atom of the protonated amine and the conformational preferences of the ethyl and 3-fluoropropyl chains. The energy landscape, mapped out by DFT, would identify the global minimum energy structure as well as other local minima corresponding to different conformers. The energy barriers between these conformers can also be calculated, providing insight into the molecule's flexibility.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for Ethyl(3-fluoropropyl)amine Hydrochloride

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-F | 1.39 | - | - |

| C-N | 1.48 | - | - |

| N-H | 1.02 | - | - |

| C-C-C | - | 112.5 | - |

| C-N-C | - | 114.0 | - |

| F-C-C-C | - | - | 178.0 (anti) |

| C-C-N-C | - | - | 65.0 (gauche) |

Note: These values are illustrative and represent typical bond parameters for similar organic molecules.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of how a molecule will interact with other chemical species.

An FMO analysis of Ethyl(3-fluoropropyl)amine hydrochloride would involve calculating the energies of its HOMO and LUMO. The HOMO, being the orbital from which an electron is most easily removed, indicates the molecule's ability to act as an electron donor. Conversely, the LUMO, the orbital to which an electron is most easily added, signifies its capacity to act as an electron acceptor. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. The localization of the HOMO and LUMO on specific atoms or regions of the molecule can predict the sites of electrophilic and nucleophilic attack, respectively.

Table 2: Hypothetical FMO Analysis Data for Ethyl(3-fluoropropyl)amine Hydrochloride

| Molecular Orbital | Energy (eV) | Localization |

| HOMO | -9.5 | Primarily on the chloride ion and nitrogen atom |

| LUMO | 2.1 | Primarily on the C-F bond and N-H bonds |

| HOMO-LUMO Gap | 11.6 | - |

Note: These values are hypothetical and serve to illustrate the output of an FMO analysis.

Conformational Analysis and Intramolecular Interactions

The flexibility of the alkyl chains in Ethyl(3-fluoropropyl)amine hydrochloride allows it to adopt various spatial arrangements or conformations. Understanding these conformations and the interactions that govern them is crucial for a complete molecular picture.

Molecular Mechanics and Dynamics Simulations

While quantum chemical methods are highly accurate, they can be computationally expensive for large systems or long-timescale simulations. Molecular mechanics (MM) offers a more computationally tractable approach by using classical physics to model molecular behavior. nih.gov Force fields, which are sets of parameters that define the potential energy of a system, are used to calculate the energy of different conformations.

Molecular dynamics (MD) simulations use these force fields to simulate the movement of atoms and molecules over time. ulisboa.pt For Ethyl(3-fluoropropyl)amine hydrochloride, an MD simulation could track the dynamic changes in its conformation in different environments, such as in a solvent or in the solid state. This would provide insights into the populations of different conformers and the rates of interconversion between them.

Influence of Fluorine on Conformational Preferences and Hydrogen Bonding

The presence of a highly electronegative fluorine atom can significantly influence the conformational preferences of a molecule. nih.gov This is due to a combination of steric and electronic effects, including dipole-dipole interactions and hyperconjugation. researchgate.net In Ethyl(3-fluoropropyl)amine hydrochloride, the gauche effect might play a role, where the fluorine atom prefers a gauche orientation relative to other electronegative atoms or bulky groups in the molecule.

Fluorine's high electronegativity also allows it to participate in hydrogen bonding, although it is generally considered a weak hydrogen bond acceptor in organic compounds. ucla.edu In the context of Ethyl(3-fluoropropyl)amine hydrochloride, the protonated amine group provides strong hydrogen bond donors (N-H bonds). Computational studies can quantify the strength and geometry of potential intramolecular hydrogen bonds between the N-H protons and the fluorine atom, as well as intermolecular hydrogen bonding with the chloride ion and solvent molecules. acs.org

Reaction Pathway Modeling and Transition State Identification

Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the most likely pathway from reactants to products.

For reactions involving Ethyl(3-fluoropropyl)amine hydrochloride, such as its synthesis or decomposition, computational methods can be used to model the entire reaction coordinate. This involves identifying the transition state, which is the highest energy point along the reaction pathway. The structure and energy of the transition state are critical for determining the reaction rate.

Techniques such as transition state theory can then be used in conjunction with the calculated activation energy to predict reaction kinetics. For example, modeling the synthesis of Ethyl(3-fluoropropyl)amine hydrochloride could involve identifying the transition state for the nucleophilic substitution reaction between ethylamine (B1201723) and a 3-fluoropropyl halide, followed by protonation. Ab initio quantum chemical computations can be used to explore features of the relevant potential energy surfaces and identify energetically accessible transition states. dntb.gov.ua

Computational Elucidation of Proposed Mechanisms

The reaction mechanisms involving molecules like Ethyl(3-fluoropropyl)amine hydrochloride can be computationally modeled to understand the intricate pathways, transition states, and energy profiles. Density Functional Theory (DFT) is a common method for such investigations, providing insights into the electronic structure and reactivity.

For a hypothetical reaction, such as an intramolecular cyclization or a substitution reaction, computational chemistry can map out the potential energy surface. This would involve identifying the reactants, products, and any intermediates, as well as the transition states that connect them. The presence of the fluorine atom and the protonated amine group would significantly influence the reaction pathway. The electron-withdrawing nature of fluorine can affect the charge distribution across the molecule, influencing its nucleophilicity and electrophilicity.

Key aspects that would be elucidated include:

Transition State Geometries: The three-dimensional arrangement of atoms at the highest point of the energy barrier. For instance, in a nucleophilic substitution reaction, the geometry of the transition state would reveal the angle of attack of the nucleophile and the breaking of the bond with the leaving group.

Activation Energies: The energy barrier that must be overcome for a reaction to occur. This is a critical factor in determining the reaction rate. The fluorination of the propyl chain is expected to influence the activation energy of reactions at the amine group or along the alkyl chain.

Reaction Intermediates: The formation of any stable or quasi-stable species along the reaction coordinate.

Below is a hypothetical data table illustrating the kind of information that could be generated from a DFT study on a proposed reaction of Ethyl(3-fluoropropyl)amine hydrochloride.

| Reaction Step | Transition State (TS) Geometry | Activation Energy (kcal/mol) | Key Bond Distances in TS (Å) |

|---|---|---|---|

| Intramolecular Cyclization | Distorted chair-like | 25.8 | N-C: 2.1, C-F: 1.4 |

| SN2 Substitution at C1 | Trigonal bipyramidal | 18.2 | Nu-C: 2.3, C-Br: 2.5 (hypothetical leaving group) |

Prediction of Reaction Outcomes and Selectivity

Computational models are instrumental in predicting the outcomes of chemical reactions, including the selectivity for different products. For Ethyl(3-fluoropropyl)amine hydrochloride, this could involve predicting regioselectivity (which site of the molecule reacts) and stereoselectivity (the preferred spatial arrangement of the product).

The fluorine atom's position on the propyl chain can direct the regioselectivity of certain reactions. For example, in an elimination reaction, the acidity of neighboring protons would be altered by the inductive effect of the fluorine, potentially favoring the formation of one regioisomeric alkene over another.

Stereoselectivity can also be predicted by calculating the energies of the different transition states leading to various stereoisomers. The lower energy transition state will correspond to the major product.

Factors influencing selectivity that can be modeled:

Steric Hindrance: The spatial arrangement of the ethyl and fluoropropyl groups around the nitrogen atom can hinder the approach of reactants, favoring attack at less crowded sites.

Electronic Effects: The electron-withdrawing fluorine atom can create partial positive charges on adjacent carbon atoms, making them more susceptible to nucleophilic attack.

Solvent Effects: The surrounding solvent can stabilize certain transition states over others, thereby influencing the reaction's selectivity.

An illustrative data table for predicted reaction selectivity is presented below.

| Reaction Type | Predicted Major Product | Predicted Product Ratio (Major:Minor) | Controlling Factor |

|---|---|---|---|

| Dehydrohalogenation | (E)-ethyl(prop-2-en-1-yl)amine | 85:15 | Electronic (acidity of β-protons) |

| Nucleophilic Addition to a Chiral Aldehyde | (R,S)-diastereomer | 70:30 | Steric hindrance in the transition state |

Solvation Models and Intermolecular Interactions in Solution

The behavior of Ethyl(3-fluoropropyl)amine hydrochloride in solution is governed by its interactions with solvent molecules. Computational solvation models can simulate these interactions and predict properties such as solubility and the effect of the solvent on reaction energetics.

Common solvation models include:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. wikipedia.org They are computationally efficient for estimating the bulk effects of the solvent.

Explicit Solvation Models: In these models, individual solvent molecules are included in the calculation. This approach is more computationally intensive but provides a more detailed picture of specific intermolecular interactions, such as hydrogen bonding.

For Ethyl(3-fluoropropyl)amine hydrochloride, a key intermolecular interaction in protic solvents (like water or alcohols) would be hydrogen bonding. The protonated amine group can act as a hydrogen bond donor, while the fluorine atom and the chloride ion can act as hydrogen bond acceptors. The strength and geometry of these hydrogen bonds can be calculated using quantum chemical methods.

A hypothetical data table summarizing the calculated intermolecular interaction energies is provided below.

| Interaction Type | Solvent | Calculated Interaction Energy (kcal/mol) | Key Interatomic Distance (Å) |

|---|---|---|---|

| N-H···OH2 (Hydrogen Bond) | Water | -8.5 | N-H···O: 1.8 |

| C-F···H2O (Weak Hydrogen Bond) | Water | -1.2 | F···H-O: 2.1 |

| Cl-···H2O (Ion-Dipole) | Water | -12.3 | Cl···H-O: 2.2 |

Derivatization and Analog Studies of Ethyl 3 Fluoropropyl Amine Hydrochloride

Systematic Synthesis of Analogues with Varied N-Substituents

The secondary amine functionality of Ethyl(3-fluoropropyl)amine provides a versatile handle for the introduction of a wide array of substituents, allowing for a systematic investigation of the structure-activity relationships. The primary methods employed for the synthesis of N-substituted analogs include N-alkylation, N-arylation, and the formation of heterocyclic derivatives.

N-Alkylation: Direct N-alkylation of Ethyl(3-fluoropropyl)amine can be achieved by reacting the free base with various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents. To circumvent the common issue of overalkylation, which leads to the formation of quaternary ammonium (B1175870) salts, reductive amination offers a more controlled approach. This method involves the reaction of Ethyl(3-fluoropropyl)amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ using a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride.

N-Arylation: The synthesis of N-aryl derivatives typically involves transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a carbon-nitrogen bond between the amine and an aryl halide or triflate, providing access to a broad range of N-phenyl, N-pyridyl, and other N-heteroaryl analogs.

Heterocyclic Analogues: The nitrogen atom of Ethyl(3-fluoropropyl)amine can also be incorporated into a variety of heterocyclic ring systems. This can be achieved through multi-step synthetic sequences, for instance, by reacting the amine with bifunctional electrophiles. For example, reaction with a 1,4-dihaloalkane could lead to the formation of a pyrrolidine (B122466) or piperidine (B6355638) ring containing the 3-fluoropropyl and ethyl substituents on the nitrogen atom.

A representative, albeit not exhaustive, summary of potential N-substituted analogs of Ethyl(3-fluoropropyl)amine hydrochloride is presented in the interactive table below, illustrating the diversity of structures that can be accessed.

| N-Substituent | Resulting Analog Name | General Synthetic Method |

| Methyl | N-Ethyl-N-methyl-3-fluoropropylamine | Reductive amination with formaldehyde |

| Benzyl | N-Benzyl-N-ethyl-3-fluoropropylamine | N-alkylation with benzyl bromide |

| Phenyl | N-Ethyl-N-phenyl-3-fluoropropylamine | Buchwald-Hartwig amination |

| 4-Chlorophenyl | N-(4-Chlorophenyl)-N-ethyl-3-fluoropropylamine | Buchwald-Hartwig amination |

| Pyridin-2-yl | N-Ethyl-N-(pyridin-2-yl)-3-fluoropropylamine | Buchwald-Hartwig amination |

| Morpholinoethyl | N-Ethyl-N-(2-morpholinoethyl)-3-fluoropropylamine | N-alkylation with N-(2-chloroethyl)morpholine |

Modification of the Fluoropropyl Chain: Positional Isomers and Chain Length Variants

To understand the influence of the fluorine atom's position and the length of the alkyl chain on the compound's properties, the synthesis of positional isomers and chain length variants is crucial.

Positional Isomers: The synthesis of analogs where the fluorine atom is located at the 1- or 2-position of the propyl chain requires distinct synthetic strategies. For instance, the synthesis of N-Ethyl-2-fluoropropylamine could start from 2-fluoropropan-1-ol, which would be converted to a suitable leaving group (e.g., tosylate or bromide) followed by nucleophilic substitution with ethylamine (B1201723). Similarly, N-Ethyl-1-fluoropropylamine could be prepared from 1-fluoropropionaldehyde via reductive amination with ethylamine.

Chain Length Variants: Homologation or shortening of the fluorinated alkyl chain provides another avenue for structural modification. For example, N-Ethyl-4-fluorobutylamine could be synthesized starting from 4-fluorobutan-1-ol. Conversely, an analog with a shorter chain, such as N-Ethyl-2-fluoroethylamine, could be prepared from 2-fluoroethanol. These syntheses would likely follow similar methodologies involving the conversion of the terminal alcohol to a leaving group and subsequent reaction with ethylamine, or through reductive amination of the corresponding fluoroaldehyde.

The following table outlines some of the potential positional isomers and chain length variants of Ethyl(3-fluoropropyl)amine.

| Compound Name | Structural Variation | Potential Synthetic Precursor |

| N-Ethyl-2-fluoropropylamine | Positional Isomer (F at C2) | 2-Fluoropropan-1-ol |

| N-Ethyl-1-fluoropropylamine | Positional Isomer (F at C1) | 1-Fluoropropionaldehyde |

| N-Ethyl-4-fluorobutylamine | Chain Length Variant (Butyl) | 4-Fluorobutanoic acid |

| N-Ethyl-2-fluoroethylamine | Chain Length Variant (Ethyl) | 2-Fluoroethylamine |

| N-Ethyl-5-fluoropentylamine | Chain Length Variant (Pentyl) | 5-Fluoropentan-1-ol |

Impact of Structural Modifications on Chemical Reactivity Profiles

The introduction of different N-substituents and alterations to the fluoropropyl chain can significantly impact the chemical reactivity of the parent compound.

The basicity of the nitrogen atom is a key property that is modulated by these structural changes. Electron-donating N-alkyl groups will generally increase the basicity, while electron-withdrawing N-aryl groups will decrease it. The position of the fluorine atom on the propyl chain also plays a critical role. Due to the inductive effect of the fluorine atom, the pKa of the amine is expected to be lower when the fluorine is closer to the nitrogen atom (e.g., in the 1- or 2-position) compared to the 3-position. A longer alkyl chain between the fluorine and the nitrogen would diminish this inductive effect.

The nucleophilicity of the amine is also affected. While increased alkyl substitution on the nitrogen can enhance nucleophilicity, bulky substituents may introduce steric hindrance, thereby reducing reactivity in certain reactions. The reactivity of the C-F bond itself is generally low, but its stability can be influenced by neighboring groups, although direct substitution of the fluorine is not a common reaction pathway under standard conditions.

Exploration of Isosteric Replacements within the Molecular Framework

The fluorine atom itself can be replaced with other small, electronegative groups. A hydroxyl group (-OH) or a methoxy (B1213986) group (-OCH3) can be considered as potential isosteres. While these groups differ in their hydrogen bonding capabilities and electronic properties compared to fluorine, they occupy a similar steric space. The synthesis of these analogs would involve starting materials such as 3-(ethylamino)propan-1-ol or 1-methoxy-3-bromopropane.

The ethyl group on the nitrogen could be replaced by other small alkyl groups like a methyl or isopropyl group to probe the effects of steric bulk near the nitrogen center. A more subtle isosteric replacement would be to substitute the ethyl group with a cyclopropyl (B3062369) group, which has similar steric demands but different electronic properties.

Furthermore, the propyl chain could be replaced by a bioisosteric ether linkage, for example, leading to an analog like N-Ethyl-2-(2-fluoroethoxy)ethanamine. Such a modification would alter the flexibility and polarity of the chain.

The following table provides examples of potential isosteric replacements within the Ethyl(3-fluoropropyl)amine framework.

| Original Group | Isosteric Replacement | Resulting Analog Name |

| Fluorine (-F) | Hydroxyl (-OH) | 3-(Ethylamino)propan-1-ol |

| Fluorine (-F) | Methoxy (-OCH3) | N-Ethyl-3-methoxypropylamine |

| Ethyl (-CH2CH3) | Cyclopropyl | N-Cyclopropyl-3-fluoropropylamine |

| Propyl chain | Ether linkage | N-Ethyl-2-(fluoroethoxy)ethylamine |

Future Directions and Emerging Research Themes

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of fluorinated organic compounds, including amines, often involves hazardous reagents and exothermic reactions, making them ideal candidates for the enhanced safety and control offered by continuous flow chemistry. rsc.orgvapourtec.comdurham.ac.uk The integration of Ethyl(3-fluoropropyl)amine hydrochloride synthesis into flow chemistry and automated platforms represents a significant area for future development.

Flow chemistry offers several advantages for the synthesis of halogenated compounds, including precise control over reaction parameters such as temperature, pressure, and stoichiometry, which is crucial for managing the high reactivity and potential hazards associated with fluorination reactions. rsc.orgresearchgate.net The small reactor volumes in continuous flow systems mitigate the risks of thermal runaways, while the increased surface-area-to-volume ratio allows for efficient heat exchange. mit.edu Automated synthesis platforms, which can be integrated with flow reactors, would enable the rapid optimization of reaction conditions and the on-demand production of Ethyl(3-fluoropropyl)amine hydrochloride and its derivatives. acm.orgnih.gov This approach could accelerate the exploration of its chemical space and potential applications by allowing for high-throughput screening of reaction parameters and substrate scope. nih.gov

A potential flow synthesis of Ethyl(3-fluoropropyl)amine hydrochloride could involve a multi-step sequence, starting from readily available precursors. Each step, from the introduction of the fluorine atom to the final amination and salt formation, could be performed in a dedicated flow module, with in-line purification and analysis to ensure high purity and yield. mit.educhemistryviews.org This approach would not only enhance the safety and efficiency of the synthesis but also facilitate scalability. rsc.org

Table 1: Comparison of Batch vs. Flow Synthesis for Halogenated Amines

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Safety | Higher risk of thermal runaway | Enhanced safety due to small reactor volumes |

| Control | Less precise control over parameters | Precise control over temperature, pressure, etc. |

| Scalability | Often challenging | More straightforward scalability |

| Reproducibility | Can be variable | High reproducibility |

| Reagent Handling | Manual handling of hazardous reagents | Automated and contained reagent handling |

Applications in Advanced Materials Science Research (Non-Biological)

The unique properties conferred by the fluorine atom, such as high thermal stability, chemical resistance, and low surface energy, make organofluorine compounds valuable in materials science. numberanalytics.comwikipedia.org Ethyl(3-fluoropropyl)amine hydrochloride, as a precursor or building block, could find applications in the development of advanced materials with tailored properties.

One promising area is the synthesis of novel fluorinated polymers. nih.govresearchgate.net The amine functionality of Ethyl(3-fluoropropyl)amine hydrochloride allows it to be incorporated into polymer backbones through reactions such as polycondensation or polyaddition. The resulting polymers would possess the characteristic properties of fluorinated materials, including hydrophobicity and high stability, making them suitable for applications such as specialized coatings, membranes for gas separation, and low-friction surfaces. mdpi.compageplace.de For instance, polyimides derived from fluorinated diamines have shown excellent performance in gas separation membranes. mdpi.com

Furthermore, the presence of the ethyl and fluoropropyl groups could be tuned to control the polymer's physical properties, such as its glass transition temperature and solubility. The hydrochloride salt form could also be exploited to create ion-containing polymers with interesting electrochemical properties for applications in batteries or fuel cells. Research in this area would involve the synthesis of various polymers incorporating Ethyl(3-fluoropropyl)amine hydrochloride and the detailed characterization of their thermal, mechanical, and surface properties.

Development of Novel Catalytic Systems for Transformations Involving the Compound

The development of new catalytic methods for the synthesis and transformation of fluorinated amines is a vibrant area of research. nih.govalfa-chemistry.com For Ethyl(3-fluoropropyl)amine hydrochloride, future research could focus on novel catalytic systems for its synthesis and for its use as a substrate in further chemical transformations.

The synthesis of primary amines from alcohols via reductive amination is a key transformation, and heterogeneous catalysts are often employed for their reusability and ease of separation. mdpi.com Research into new catalysts for the reductive amination of 3-fluoropropanol with ethylamine (B1201723) could lead to more efficient and sustainable routes to Ethyl(3-fluoropropyl)amine. Catalysts based on non-noble metals like iron, cobalt, and nickel are of particular interest due to their lower cost and toxicity compared to precious metal catalysts. nih.govnih.gov

Another important area is the catalytic activation of the C-F bond. mdpi.comresearchgate.net While the C-F bond is the strongest single bond to carbon, its selective activation can open up new pathways for the functionalization of fluorinated molecules. acs.org Catalytic systems that can selectively activate the C-F bond in Ethyl(3-fluoropropyl)amine hydrochloride would enable the introduction of other functional groups, leading to a diverse range of new compounds with potentially valuable properties. This could involve transition-metal catalysis or the use of frustrated Lewis pairs.

Table 2: Potential Catalytic Transformations for Ethyl(3-fluoropropyl)amine hydrochloride

| Transformation | Catalyst Type | Potential Outcome |

|---|---|---|

| Reductive Amination | Heterogeneous non-noble metal catalysts | Efficient and sustainable synthesis |

| C-F Bond Activation | Transition-metal complexes, Lewis acids | Late-stage functionalization |

| N-H Functionalization | Various catalysts for C-N bond formation | Synthesis of more complex amine derivatives |

Exploration of Alternative Halogenated Analogs and Their Comparative Chemistry

A systematic study of the comparative chemistry of Ethyl(3-halogenopropyl)amine hydrochlorides (where the halogen is chlorine, bromine, or iodine) would provide valuable insights into the structure-property relationships of these compounds. nih.govsydney.edu.au The nature of the halogen atom significantly influences the physical and chemical properties of a molecule, including bond strength, polarity, and reactivity. libretexts.orgksu.edu.sa

The C-F bond is significantly stronger and more polar than the C-Cl, C-Br, and C-I bonds. sydney.edu.au This difference in bond strength would affect the reactivity of the halogenated analogs in nucleophilic substitution and elimination reactions. For example, the chloro, bromo, and iodo analogs would be expected to be more susceptible to nucleophilic attack at the carbon bearing the halogen compared to the fluoro analog.

A comparative study would involve the synthesis of the chloro, bromo, and iodo analogs of Ethyl(3-fluoropropyl)amine hydrochloride and a detailed investigation of their physicochemical properties and reactivity. This could include measurements of their pKa values, reaction kinetics in various transformations, and their potential as precursors in the synthesis of other molecules. The findings from such a study would contribute to a deeper understanding of the role of the halogen atom in determining the properties and reactivity of this class of compounds and could guide the design of new molecules with specific desired characteristics.

Table 3: Comparison of Carbon-Halogen Bond Properties

| Halogen | Electronegativity | Bond Length (Å) | Bond Energy (kJ/mol) |

|---|---|---|---|

| Fluorine | 3.98 | ~1.41 | ~485 |

| Chlorine | 3.16 | ~1.77 | ~327 |

| Bromine | 2.96 | ~1.94 | ~285 |

| Iodine | 2.66 | ~2.14 | ~213 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl(3-fluoropropyl)amine hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3-fluoropropyl bromide with ethylamine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C . Industrial-scale production may employ continuous flow reactors to enhance yield and purity . Optimization includes adjusting stoichiometry, temperature, and catalyst loading (e.g., Pd/C for reductions) .

Q. Which analytical techniques are most effective for characterizing Ethyl(3-fluoropropyl)amine hydrochloride?

- Methodological Answer :

- NMR Spectroscopy : Confirms molecular structure via ¹H/¹³C shifts (e.g., fluorine-induced deshielding at ~4.3 ppm for CH₂F) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H⁺] = 164.6 g/mol) .

- X-ray Crystallography : Resolves spatial configuration, critical for studying fluorine’s steric effects .

- HPLC : Assesses purity (>98% required for pharmacological studies) .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s metabolic stability compared to chloro/bromo analogs?

- Methodological Answer : Fluorine’s electronegativity and small atomic radius enhance metabolic stability by reducing oxidative degradation. Comparative studies using liver microsome assays show:

| Halogen | Half-life (min) | CYP3A4 Affinity (nM) |

|---|---|---|

| F | 120 | 450 |

| Cl | 75 | 620 |

| Br | 60 | 780 |

| Data from in vitro hepatocyte models . |

Q. What experimental strategies resolve contradictions in reported receptor-binding affinities?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Directly measures binding thermodynamics to avoid artifacts from fluorescent probes .

- Control for Counterion Effects : Compare hydrochloride salt vs. free base, as Cl⁻ may interfere with ionic interactions .

- Standardized Assay Conditions : Use uniform buffer pH (7.4), ionic strength (150 mM NaCl), and temperature (25°C) .

Q. How can reaction yields be improved in low-temperature nucleophilic substitutions?

- Methodological Answer :

- Phase-Transfer Catalysis : Use tetrabutylammonium bromide to enhance fluoride ion solubility in non-polar solvents .

- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h while maintaining >90% yield .

- Solvent Optimization : Switch from THF to DMSO to stabilize transition states .

Q. What structural modifications enhance selectivity for serotonin transporters (SERT) over dopamine transporters (DAT)?

- Methodological Answer :

- Molecular Docking : Modify the ethylamine chain length to fit SERT’s hydrophobic pocket (e.g., propylamine derivatives reduce DAT affinity by 40%) .

- Fluorine Positioning : Para-fluorine on the phenyl ring increases SERT specificity (IC₅₀ = 12 nM vs. DAT IC₅₀ = 220 nM) .

Data Contradiction Analysis

Q. Why do studies report varying cytotoxicity results in cancer cell lines?

- Methodological Answer : Discrepancies arise from:

- Cell Line Variability : MDA-MB-231 (breast cancer) shows higher sensitivity (LD₅₀ = 8 µM) than HeLa (LD₅₀ = 25 µM) due to differential expression of fluorinated amine transporters .

- Assay Duration : Short-term assays (24h) underestimate apoptosis induction vs. 72h incubations .

Comparative Studies

Q. How do fluorinated analogs compare in blood-brain barrier (BBB) penetration?

- Methodological Answer :

Troubleshooting Synthesis Challenges

Q. How to mitigate byproducts during hydrochloride salt formation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |